

Application Notes: Ac-SDKP-NH2 for Studying the TGF-β/Smad Signaling Pathway

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Compound of Interest		
Compound Name:	AC-SDKP-NH2	
Cat. No.:	B12732321	Get Quote

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Introduction

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with potent anti-inflammatory and anti-fibrotic properties. Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, kidneys, lungs, and liver. The Transforming Growth Factor-beta (TGF- β) signaling pathway, particularly the canonical Smad cascade, is a primary driver of this fibrotic process. TGF- β 1 stimulation leads to the differentiation of fibroblasts into myofibroblasts, cells characterized by heightened ECM production.[1][2]

Ac-SDKP has emerged as a critical modulator of this pathway, representing a valuable tool for researchers studying fibrosis and developing novel anti-fibrotic therapies. It has been shown to inhibit the TGF- β 1-induced differentiation of fibroblasts and suppress the production of key fibrotic mediators.[1][3] These application notes provide a comprehensive overview of the mechanism of Ac-SDKP and detailed protocols for its use in studying the TGF- β /Smad signaling pathway.

Mechanism of Action

The anti-fibrotic effects of Ac-SDKP are primarily mediated through its targeted inhibition of the TGF- β /Smad signaling cascade. The canonical pathway is initiated when TGF- β binds to its type II receptor, which then recruits and phosphorylates the type I receptor (T β RI). The





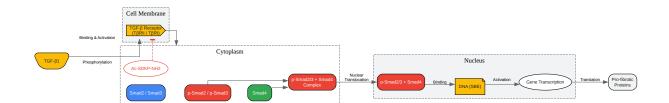


activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[4][5] This phosphorylation is a critical activation step.

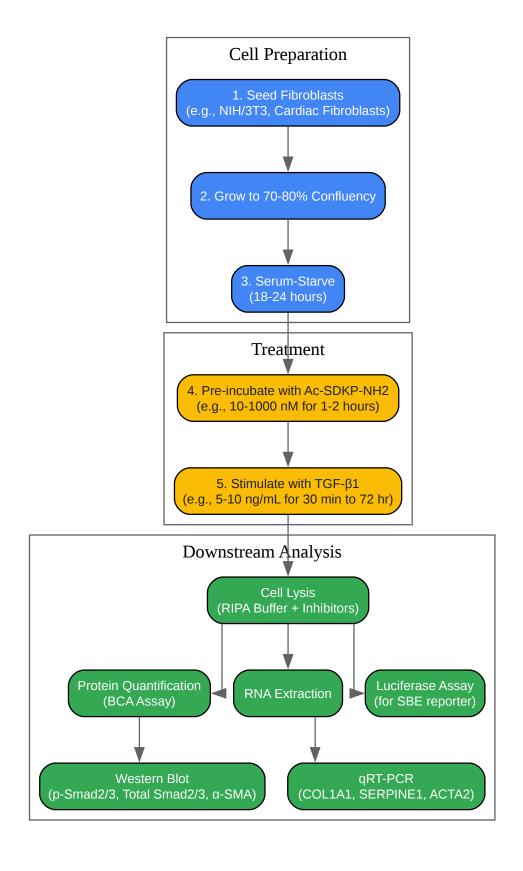
Ac-SDKP intervenes by significantly inhibiting the TGF-β1-induced phosphorylation of Smad2 and Smad3.[1][6][7] By preventing this key activation step, Ac-SDKP halts the downstream cascade. Phosphorylated Smad2/3 normally forms a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it binds to Smad-binding elements (SBEs) on the promoters of target genes, driving the transcription of pro-fibrotic molecules like collagen and plasminogen activator inhibitor-1 (PAI-1).[5][6] By blocking Smad2/3 phosphorylation, Ac-SDKP prevents nuclear translocation of the Smad complex and subsequent gene activation.[6]

Furthermore, some evidence suggests that Ac-SDKP's mechanism may also involve the inhibitory Smad, Smad7. Smad7 acts as a negative feedback regulator by preventing R-Smad activation.[6] Ac-SDKP may promote the nuclear export or stabilization of Smad7, making it more available in the cytoplasm to interfere with TGF-β receptor signaling.[8]









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